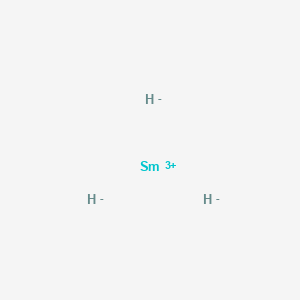

Samarium trihydride

Vue d'ensemble

Description

Le samarium est un élément chimique avec le numéro atomique 62 et fait partie de la série des lanthanides. Il est classé comme un métal des terres rares et a une apparence blanc argenté. Le samarium a été découvert en 1879 par le chimiste français Paul Émile Lecoq de Boisbaudran, qui l'a isolé du minéral samarskite . Cet élément est relativement stable à l'air, bien qu'il s'oxyde lentement avec le temps .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le samarium peut être préparé par différentes méthodes, notamment la réduction de l'oxyde de samarium avec du lanthane ou du cérium. Une autre méthode courante implique l'électrolyse d'un mélange fondu de chlorure de samarium et de chlorure de sodium .

Méthodes de production industrielle

Dans les milieux industriels, le samarium est souvent produit en réduisant l'oxyde de samarium avec du lanthane ou du cérium métallique à haute température. La méthode d'électrolyse est également utilisée, où un mélange fondu de chlorure de samarium et de chlorure de sodium est électrolysé pour produire du samarium pur .

Analyse Des Réactions Chimiques

Types de réactions

Le samarium subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le samarium réagit avec l'oxygène pour former de l'oxyde de samarium(III) (Sm₂O₃).

Réduction : L'iodure de samarium(II) (SmI₂) est un puissant agent réducteur utilisé en synthèse organique.

Réactifs et conditions courants

Oxydation : Réagit avec l'oxygène à température ambiante.

Réduction : L'iodure de samarium(II) est utilisé dans le tétrahydrofurane (THF) comme solvant.

Substitution : Réagit avec des halogènes comme le chlore et le brome à des températures élevées.

Principaux produits

Oxydation : Oxyde de samarium(III) (Sm₂O₃)

Réduction : Divers composés organiques réduits par l'iodure de samarium(II)

Substitution : Halogénures de samarium (par exemple, SmCl₃, SmBr₃)

Applications De Recherche Scientifique

Reducing Agent in Organic Synthesis

Samarium trihydride is utilized as a reducing agent in organic synthesis. It can donate hydrogen atoms to various organic compounds, facilitating reactions such as hydrogenation and dehydrogenation. This property makes it valuable in the synthesis of complex organic molecules.

Catalysis

In catalytic processes, this compound serves as a catalyst for several chemical reactions. Its ability to participate in redox reactions enhances the efficiency of catalytic cycles, making it an important reagent in synthetic chemistry.

Medical Diagnostics

Research has indicated that this compound may have potential applications in biological imaging and as a contrast agent in medical diagnostics. Its unique properties could enhance imaging techniques, providing clearer visuals for medical examinations.

Cancer Treatment

There are ongoing investigations into the therapeutic properties of this compound, particularly concerning its use in cancer treatment. Studies suggest that it may play a role in targeting cancer cells and enhancing the efficacy of radiation therapy.

Hydrogen Storage Systems

This compound is explored for its potential use in hydrogen storage systems. Its ability to absorb hydrogen makes it suitable for applications where efficient hydrogen storage is critical, such as fuel cells and energy storage solutions.

Advanced Materials

The compound is also utilized in the production of advanced materials, including smart windows that can modulate light transmission based on environmental conditions. This application highlights its relevance in developing innovative materials for energy efficiency.

Hydrogenation Reactions

A study demonstrated that this compound effectively facilitated the hydrogenation of unsaturated organic compounds under mild conditions, showcasing its utility as a reducing agent in synthetic organic chemistry.

Medical Imaging Enhancement

Research involving this compound as a contrast agent showed promising results in enhancing imaging quality during MRI scans, indicating its potential for improving diagnostic capabilities in clinical settings.

Mécanisme D'action

Samarium, particularly in its radioactive form (Samarium-153 lexidronam), targets sites of new bone formation. It concentrates in regions of the bone invaded by metastatic tumors, where it irradiates the osteoblastic tumor sites, providing pain relief . The mechanism involves the emission of beta particles that destroy cancer cells in the bone.

Comparaison Avec Des Composés Similaires

Composés similaires

Europium : Un autre lanthanide présentant des propriétés chimiques similaires mais des applications différentes, telles que dans les matériaux phosphorescents.

Gadolinium : Utilisé dans les agents de contraste en imagerie par résonance magnétique (IRM).

Néodyme : Connu pour son utilisation dans les aimants permanents puissants.

Unicité

Le samarium est unique en raison de ses applications spécifiques dans le traitement du cancer et de son rôle dans la production d'aimants haute performance. Sa capacité à former des complexes stables avec divers ligands le rend polyvalent dans les applications industrielles et médicales .

Activité Biologique

Samarium trihydride (SmH) is a compound of samarium, a rare earth element, and hydrogen. Its biological activity has garnered interest due to its potential applications in medicine, particularly in targeted radionuclide therapy and as a therapeutic agent in oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of this compound

This compound is an inorganic compound that belongs to the class of rare earth hydrides. It is characterized by its ability to release hydrogen gas upon heating, which can be utilized in various chemical reactions. The unique properties of this compound stem from the electronic structure of samarium ions, which can exist in multiple oxidation states (primarily +2 and +3), influencing its reactivity and biological interactions.

Mechanisms of Biological Activity

- Radionuclide Therapy : Samarium-153 (a radioactive isotope of samarium) has been studied extensively for its use in targeted radionuclide therapy (TRNT). When conjugated with targeting agents such as DOTA-TATE, it shows promise in selectively delivering radiation to cancer cells while minimizing damage to surrounding healthy tissues. In vitro studies demonstrated that [Sm]Sm-DOTA-TATE reduced cell viability and clonogenic potential in somatostatin receptor-expressing cancer cells .

- Antimicrobial Activity : Research on samarium complexes indicates that they possess antimicrobial properties. For instance, studies have shown that samarium complexes with fluorinated β-diketones exhibit higher antimicrobial activity compared to their ligands alone . This suggests that the coordination of samarium with specific organic molecules can enhance its biological efficacy.

- Hydride Properties : The hydride form of samarium is known for its nucleophilic characteristics, which may play a role in biochemical reactions involving hydrogen transfer. The nucleophilicity of hydrides can influence their reactivity with various substrates, potentially leading to applications in organic synthesis and medicinal chemistry .

Case Studies

- Targeted Radionuclide Therapy : A study investigated the biodistribution and therapeutic efficacy of [Sm]Sm-DOTA-TATE in mice models with CA20948 tumors. The results indicated a significant uptake of the compound in tumor tissues with rapid clearance from normal tissues, highlighting its potential for clinical applications in treating neuroendocrine tumors .

- Antimicrobial Efficacy : In another study, samarium complexes were tested against various bacterial strains. The results showed that these complexes had a notable inhibitory effect on bacterial growth, suggesting their potential as new antimicrobial agents .

Data Tables

| Property | This compound (SmH) | Samarium-153 (Sm-153) |

|---|---|---|

| Chemical Formula | SmH | Sm-153 |

| Oxidation States | +2, +3 | +3 |

| Biological Application | Potential antimicrobial agent | Targeted radionuclide therapy |

| Mechanism of Action | Nucleophilic hydride transfer | Radiation delivery |

| Key Findings | Antimicrobial activity observed | Tumor-selective uptake |

Research Findings

Recent advancements in the production and application of high-molar-activity samarium isotopes have opened new avenues for research. High-molar-activity Sm produced via neutron activation has shown improved stability and efficacy when radiolabeled with targeting agents like DOTA-TATE. This advancement could lead to more effective treatments with reduced side effects for patients undergoing radionuclide therapy .

Propriétés

IUPAC Name |

samarium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Sm | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZUNJOHGWZRPMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Sm] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Sm | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064688 | |

| Record name | Samarium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

A hard, silver-white metal [Argonne] Tarnishes on exposure to air; Melting point = 1074 degrees C; [Merck Index] | |

| Record name | Samarium | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1700 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

1794 °C | |

| Record name | Samarium, Elemental | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7863 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

7.52 g cu cm at 25 °C | |

| Record name | Samarium, Elemental | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7863 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1.3X10-5 bar at 722 mm Hg; 1.3X10-3 bar at 964 mm Hg | |

| Record name | Samarium, Elemental | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7863 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Silvery metal; rhombohedral | |

CAS No. |

13598-53-3, 7440-19-9 | |

| Record name | Samarium hydride (SmH3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13598-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Samarium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Samarium, elemental | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Samarium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12403 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Samarium | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Samarium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Samarium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.298 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SAMARIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42OD65L39F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Samarium, Elemental | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7863 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,2-Diacylglycerol-LD-SM-pool | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062272 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

1072 °C | |

| Record name | Samarium, Elemental | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7863 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.